3,4-diamino-N-ethylbenzene-1-sulfonamide

Description

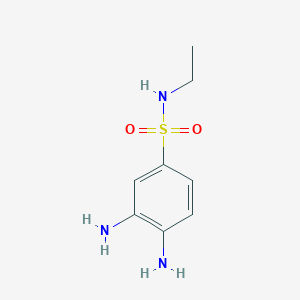

Structure

3D Structure

Properties

IUPAC Name |

3,4-diamino-N-ethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S/c1-2-11-14(12,13)6-3-4-7(9)8(10)5-6/h3-5,11H,2,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQOOTHSPNRKOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=C(C=C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301288537 | |

| Record name | 3,4-Diamino-N-ethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125106-43-6 | |

| Record name | 3,4-Diamino-N-ethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125106-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Diamino-N-ethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-diamino-N-ethylbenzene-1-sulfonamide (CAS 125106-43-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 3,4-diamino-N-ethylbenzene-1-sulfonamide, a molecule of interest within the broader class of sulfonamides. As a Senior Application Scientist, the aim of this document is to synthesize the available chemical and biological information into a practical resource. Given the limited specific literature on this particular compound, this guide draws upon established principles of sulfonamide chemistry and data from closely related analogues to provide a robust framework for its study and application. All extrapolated information is clearly indicated to maintain scientific transparency.

Compound Identification and Physicochemical Profile

This compound is an aromatic sulfonamide characterized by a benzene ring substituted with two amino groups, and an N-ethylated sulfonamide moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 125106-43-6 | - |

| Molecular Formula | C₈H₁₃N₃O₂S | [1] |

| Molecular Weight | 215.27 g/mol | [1] |

| IUPAC Name | 3,4-diamino-N-ethylbenzenesulfonamide | - |

| Synonyms | This compound | [1] |

| Appearance | Likely a solid at room temperature (inferred) | - |

| Solubility | Expected to be soluble in organic solvents such as DMSO, DMF, and alcohols; limited solubility in water is anticipated (inferred). | - |

| Melting Point | Not specified in available literature. | - |

| Boiling Point | Not specified in available literature. | - |

Synthesis and Chemical Logic

Proposed Synthetic Pathway

The synthesis would likely commence with a commercially available nitrated benzene derivative, followed by chlorosulfonylation, amidation, and finally, reduction of the nitro groups.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common laboratory practices for similar transformations.

Step 1: Chlorosulfonylation of 1,2-Dinitrobenzene

-

To a stirred solution of chlorosulfonic acid at 0-5 °C, slowly add 1,2-dinitrobenzene in portions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

The precipitated 4,5-dinitrobenzene-1-sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Amidation with Ethylamine

-

Dissolve the 4,5-dinitrobenzene-1-sulfonyl chloride in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0-5 °C and add triethylamine (as an HCl scavenger) followed by the dropwise addition of ethylamine.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with dilute acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-ethyl-4,5-dinitrobenzene-1-sulfonamide.

Step 3: Reduction of the Nitro Groups

-

Dissolve the N-ethyl-4,5-dinitrobenzene-1-sulfonamide in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. Common choices include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or chemical reduction (e.g., stannous chloride in concentrated hydrochloric acid).

-

If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere at a suitable pressure and temperature until the uptake of hydrogen ceases.

-

If using chemical reduction, stir the mixture at an appropriate temperature until the reaction is complete (monitored by TLC).

-

After completion, if using a catalyst, filter it off. If using a chemical reductant, perform an appropriate work-up, which may involve neutralization and extraction.

-

Purify the crude this compound by recrystallization or column chromatography to obtain the final product.

Mechanism of Action and Biological Profile

As a member of the sulfonamide class of compounds, this compound is anticipated to exhibit antibacterial properties.

Inhibition of Folic Acid Synthesis

The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for bacterial DNA and RNA synthesis. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block this vital metabolic pathway, leading to bacteriostatic effects.

Caption: General mechanism of action of sulfonamides.

Potential for Broader Biological Activity

It is important to note that sulfonamide derivatives have been shown to exhibit a wide range of biological activities beyond their antibacterial effects. These include anti-inflammatory, anticancer, and antidiabetic properties. Therefore, this compound could be a valuable scaffold for the development of novel therapeutic agents targeting various diseases.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 125106-43-6) is not publicly available. The following handling precautions are based on the general safety profiles of aromatic amines and sulfonamides.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Analytical Characterization

While specific spectral data for this compound is not published, the expected characteristics can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the benzene ring (multiple signals).- Protons of the two amino groups (NH₂), which may be broad and exchangeable.- Protons of the N-ethyl group (a quartet for the CH₂ and a triplet for the CH₃).- A proton for the sulfonamide NH, which may also be broad and exchangeable. |

| ¹³C NMR | - Aromatic carbons of the benzene ring (multiple signals).- Carbons of the N-ethyl group. |

| IR Spectroscopy | - N-H stretching vibrations from the amino and sulfonamide groups.- S=O stretching vibrations (asymmetric and symmetric) characteristic of sulfonamides.- Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 215.27 g/mol . |

Experimental Protocol: Antibacterial Susceptibility Testing

To evaluate the presumed antibacterial activity of this compound, a standard broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a test bacterium.

Materials:

-

This compound

-

Bacterial strain (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

-

Preparation of Bacterial Inoculum: Grow the test bacterium in CAMHB to the mid-logarithmic phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in CAMHB across the wells of a 96-well plate.

-

Inoculation: Add the adjusted bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion

This compound is a promising, yet understudied, member of the sulfonamide family. Based on its structural features and the well-established properties of related compounds, it holds potential as an antibacterial agent and may possess other valuable biological activities. This guide provides a foundational framework for researchers and drug development professionals to begin their investigation of this compound, from its synthesis and characterization to the evaluation of its biological effects. Further experimental validation of the properties and activities outlined herein is essential to fully elucidate the therapeutic potential of this molecule.

References

Sources

Introduction: The Significance of 3,4-Diamino-N-ethylbenzene-1-sulfonamide

An in-depth technical guide to the synthesis of 3,4-diamino-N-ethylbenzene-1-sulfonamide for researchers, scientists, and drug development professionals.

This compound is a crucial building block in medicinal chemistry and drug discovery. Its vicinal diamine functionality on a sulfonamide scaffold makes it a valuable precursor for the synthesis of various heterocyclic compounds, particularly benzimidazoles, which are known to exhibit a wide range of biological activities. The N-ethylsulfonamide group imparts specific physicochemical properties that can influence the pharmacokinetic and pharmacodynamic profile of derivative compounds. This guide provides a detailed, step-by-step synthesis of this important intermediate, grounded in established chemical principles and supported by relevant literature.

A Strategic Approach to the Synthesis

The synthesis of this compound is most effectively achieved through a multi-step pathway that strategically builds the molecule from a commercially available starting material. The chosen route ensures high yields and purity of the final product. The overall synthetic workflow is illustrated below:

Figure 1: A workflow diagram illustrating the synthetic pathway to this compound.

Key Intermediates and Expected Yields

| Step | Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 1 | 4-Acetamidobenzenesulfonyl chloride | C₈H₈ClNO₃S | 233.67 | 85-95 |

| 2 | N-Ethyl-4-acetamidobenzenesulfonamide | C₁₀H₁₄N₂O₃S | 258.30 | 90-98 |

| 3 | N-Ethyl-4-acetamido-3-nitrobenzenesulfonamide | C₁₀H₁₃N₃O₅S | 303.29 | 70-85 |

| 4 | N-Ethyl-4-amino-3-nitrobenzenesulfonamide | C₈H₁₁N₃O₄S | 261.26 | 85-95 |

| 5 | This compound | C₈H₁₃N₃O₂S | 231.28 | 80-95 |

Experimental Protocols

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl chloride

The synthesis commences with the chlorosulfonation of acetanilide. This electrophilic aromatic substitution reaction is a standard method for introducing a sulfonyl chloride group onto an activated benzene ring.

Protocol:

-

In a fume hood, add acetanilide (1.0 eq) portion-wise to an excess of chlorosulfonic acid (3-5 eq) at 0-5 °C with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours until the evolution of HCl gas ceases.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

The precipitated 4-acetamidobenzenesulfonyl chloride is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Step 2: Synthesis of N-Ethyl-4-acetamidobenzenesulfonamide

The resulting sulfonyl chloride is then reacted with ethylamine to form the corresponding sulfonamide. This is a nucleophilic acyl substitution reaction at the sulfur atom.

Protocol:

-

Dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran (THF).

-

Cool the solution to 0-5 °C and add an excess of aqueous ethylamine (2.2-2.5 eq) dropwise with stirring.

-

After the addition, allow the mixture to stir at room temperature for 2-4 hours.

-

Remove the organic solvent under reduced pressure.

-

Add water to the residue to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from aqueous ethanol to obtain pure N-ethyl-4-acetamidobenzenesulfonamide.[1]

Step 3: Synthesis of N-Ethyl-4-acetamido-3-nitrobenzenesulfonamide

The next crucial step is the nitration of the benzene ring. The acetamido group is an ortho-, para-director, and the sulfonamide group is a meta-director. The nitration will predominantly occur at the position ortho to the activating acetamido group.

Protocol:

-

To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0-5 °C, add N-ethyl-4-acetamidobenzenesulfonamide (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated N-ethyl-4-acetamido-3-nitrobenzenesulfonamide is collected by filtration, washed with cold water until neutral, and dried.

Step 4: Synthesis of N-Ethyl-4-amino-3-nitrobenzenesulfonamide

The acetamido protecting group is now removed by acid-catalyzed hydrolysis to reveal the free amino group.

Protocol:

-

Suspend N-ethyl-4-acetamido-3-nitrobenzenesulfonamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a base such as sodium bicarbonate or ammonium hydroxide to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield N-ethyl-4-amino-3-nitrobenzenesulfonamide.

Step 5: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. This can be achieved through various methods, with catalytic hydrogenation being a common and clean option.

Protocol (Catalytic Hydrogenation):

-

Dissolve N-ethyl-4-amino-3-nitrobenzenesulfonamide (1.0 eq) in a suitable solvent like ethanol or methanol.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C) (5-10 mol%).

-

Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.[2]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Evaporate the solvent under reduced pressure to obtain the final product, this compound.

Alternative Protocol (Reduction with Tin(II) Chloride):

-

To a solution of N-ethyl-4-amino-3-nitrobenzenesulfonamide (1.0 eq) in ethanol, add an excess of tin(II) chloride dihydrate (4-5 eq).[2]

-

Add concentrated hydrochloric acid and heat the mixture to reflux for 1-3 hours.[2]

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in water and carefully basify with a concentrated sodium hydroxide solution to precipitate the tin salts.

-

Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental organic transformations. By following the detailed protocols outlined in this guide, researchers and drug development professionals can reliably produce this key intermediate for their synthetic endeavors. The choice of reagents and reaction conditions can be adapted based on laboratory capabilities and desired scale, with the provided pathways offering robust and efficient solutions.

References

[3] Behmadi, H., Saadati, S. M., Roshani, M., & Ghaemy, M. (2012). Synthesis of new disulfonamides from different substituted diamino pyridines. Química Nova, 35(9), 1810-1813. [4] Synthesis of 4-nitrobenzenesulfonamide. (n.d.). PrepChem.com. [5] N-ETHYL-4-ETHYLAMINO-3-NITROBENZENESULFONAMIDE AldrichCPR | Sigma-Aldrich. (n.d.). [6] Synthesis of N-(3-acetylphenyl)-N-ethyl-4-methylbenzenesulfonamide. (n.d.). PrepChem.com. [7] The preparation of sodium 4-Amino-3-nitro-benzenesulfonate and some related compounds. (n.d.). ResearchGate. [8] Synthesis of 3,4-diamino-benzene sulfonic acid, sulfate salt. Reagents... (n.d.). ResearchGate. [9] Reduction of aromatic nitro and nitroso compounds. (n.d.). Google Patents. [10] N-ethyl-3-(methylamino)-4-nitrobenzamide (EVT-8656164). (n.d.). EvitaChem. [11] 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). Al-Rufaie, M. M. (2016). Synthesis and Analytical Studies of 3-(4-Acetyl-3-Hydroxyphenyl) Diazenyl)- 4-Amino-N-(5-Methylisoxazol-3-Yl)Benzene Sulfonamide with Some Metals. Modern Chemistry & Applications, 4(2). [12] Synthesis of new disulfonamides from different substituted diamino pyridines. (n.d.). SciELO. [13] Reduction of nitro compounds. (n.d.). In Wikipedia. [14] Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. (2019, July 17). IntechOpen. [15] Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. [16] 4-Acetamido-N-(3-nitrophenyl)benzenesulfonamide. (n.d.). PubChem. [17] N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol. (n.d.). Benchchem. [18] Synthesis of new disulfonamides from different substituted diamino pyridines. (n.d.). Redalyc.org. [19] Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents. (n.d.). ResearchGate. [2] Application Note: Protocols for the Selective Reduction of the Nitro Group in 4-Amino-3-nitroacetophenone. (n.d.). Benchchem. [1] Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. (n.d.). PMC. [20] Al-Rufaie, M. (2017, July 10). Synthesis and Analytical Studies of 3-((4-Acetyl-3-Hydroxyphenyl) Diazenyl)-4-Amino-N - (5-Methylisoxazol-3-yl) Benzene Sulfonamide. With Some Metals. SSRN.

Sources

- 1. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. prepchem.com [prepchem.com]

- 5. N-ETHYL-4-ETHYLAMINO-3-NITROBENZENESULFONAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. US3223727A - Reduction of aromatic nitro and nitroso compounds - Google Patents [patents.google.com]

- 10. evitachem.com [evitachem.com]

- 11. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 14. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen [intechopen.com]

- 15. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]

- 16. 4-Acetamido-N-(3-nitrophenyl)benzenesulfonamide | C14H13N3O5S | CID 720086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. redalyc.org [redalyc.org]

- 19. researchgate.net [researchgate.net]

- 20. papers.ssrn.com [papers.ssrn.com]

physical and chemical properties of N-ethyl-3,4-diaminobenzenesulfonamide

An In-depth Technical Guide to the Physicochemical and Structural Properties of N-ethyl-3,4-diaminobenzenesulfonamide

Foreword: A Methodological and Predictive Analysis

This technical guide provides a comprehensive overview of the core . As specific experimental data for this compound is not extensively documented in publicly available literature, this document adopts a dual approach. Firstly, it establishes a baseline by referencing the known properties of its parent compound, 3,4-diaminobenzenesulfonamide. Secondly, it provides detailed, field-proven experimental protocols for the empirical determination of its key physicochemical parameters. This approach is designed for researchers, scientists, and drug development professionals, offering not just data, but also the methodological framework necessary for its validation and application in a research context. The causality behind experimental choices is explained to provide a deeper understanding of how to characterize this and similar novel molecules.

Chemical Identity and Structural Elucidation

N-ethyl-3,4-diaminobenzenesulfonamide is an aromatic sulfonamide derivative. Its structure is characterized by a benzene ring substituted with two adjacent amino groups (a vicinal diamine), a sulfonamide group, and an ethyl group attached to the sulfonamide nitrogen.

The foundational structure, 3,4-diaminobenzenesulfonamide, is a known entity with documented properties.[1] The addition of an N-ethyl group is expected to predictably alter its physicochemical profile, primarily by increasing its molecular weight and lipophilicity.

Molecular Structure

The structural arrangement of the functional groups is critical to the molecule's chemical behavior, including its hydrogen bonding capacity, polarity, and potential as a ligand or synthetic intermediate.

Caption: 2D Structure of N-ethyl-3,4-diaminobenzenesulfonamide.

Physicochemical Properties

The table below summarizes the core physicochemical properties. Calculated values are based on the molecular structure, while other parameters require experimental determination as outlined in Section 4.0.

| Property | Value | Source / Method |

| Molecular Formula | C₈H₁₃N₃O₂S | Calculation |

| Molecular Weight | 215.27 g/mol | Calculation |

| Appearance | White to off-white solid | Predicted |

| Melting Point | To be determined | See Protocol 4.1 |

| Boiling Point | To be determined | Likely decomposes before boiling |

| Water Solubility | To be determined | See Protocol 4.2 |

| pKa¹ (Aromatic Amine) | ~3-5 (Predicted) | See Protocol 4.3 |

| pKa² (Sulfonamide) | ~9-11 (Predicted) | See Protocol 4.3 |

| LogP (Octanol/Water) | To be determined | Predicted to be higher than parent |

| Topological Polar Surface Area | 121 Ų | Calculated (based on parent)[1] |

| Hydrogen Bond Donors | 3 | Calculated (based on parent)[1] |

| Hydrogen Bond Acceptors | 5 | Calculated (based on parent)[1] |

Spectroscopic Profile (Predicted)

A comprehensive spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the functional groups present, the following spectral characteristics are anticipated.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its key functional groups. The N-H stretching vibrations of the two aromatic amine groups and the sulfonamide N-H should appear in the 3300-3500 cm⁻¹ region. The S=O stretching vibrations of the sulfonamide group are typically strong and appear as two distinct bands around 1350-1310 cm⁻¹ (asymmetric) and 1170-1140 cm⁻¹ (symmetric).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum should display distinct signals for the aromatic protons, the protons of the two primary amine groups (-NH₂), the sulfonamide proton (-NH-), and the protons of the N-ethyl group (-CH₂- and -CH₃). The aromatic protons will appear in the downfield region (typically 6.5-8.0 ppm). The ethyl group will present as a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with coupling between them.

-

¹³C NMR: The spectrum will show signals for the six aromatic carbons, with those bonded to nitrogen and sulfur being significantly shifted. Two additional signals will correspond to the methylene and methyl carbons of the ethyl group.

Standard Experimental Protocols

To ensure data integrity, the following standardized protocols are recommended for the determination of key physicochemical properties.

Protocol: Determination of Melting Point

-

Principle: The melting point is a fundamental thermal property indicating purity. The procedure involves heating a small sample and observing the temperature range over which it transitions from a solid to a liquid.

-

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline N-ethyl-3,4-diaminobenzenesulfonamide is packed into a capillary tube to a depth of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded. This range is the melting point.

-

-

Trustworthiness: A sharp melting range (e.g., < 2 °C) is indicative of high purity. A broad range suggests the presence of impurities. The protocol's validity rests on the accurate calibration of the apparatus using certified standards.

Protocol: Determination of Aqueous Solubility via Shake-Flask Method

-

Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[3] It involves saturating the solvent with the solute and then measuring the concentration of the dissolved solute.

-

Causality: This method is chosen because it allows the system to reach thermodynamic equilibrium, providing a true measure of solubility that is critical for applications in pharmacology and process chemistry.

Caption: Workflow for the Shake-Flask Solubility Determination.

-

Methodology:

-

Preparation: An excess amount of N-ethyl-3,4-diaminobenzenesulfonamide is added to a known volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: The vial is agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sampling & Analysis: A precise aliquot of the clear supernatant is carefully removed, filtered (using a filter that does not bind the compound), and diluted.

-

Quantification: The concentration of the diluted sample is determined using a validated analytical method, such as UV-Vis spectrophotometry (if the compound has a suitable chromophore) or High-Performance Liquid Chromatography (HPLC).

-

Protocol: Determination of pKa via UV-Vis Spectrophotometry

-

Principle: The pKa is the pH at which a molecule is 50% ionized. For compounds with a chromophore whose absorbance spectrum changes with protonation state, spectrophotometry is a reliable method for pKa determination.[4][5] N-ethyl-3,4-diaminobenzenesulfonamide, with its aromatic ring, is an excellent candidate for this technique.

-

Causality: The two aromatic amine groups and the sulfonamide N-H are ionizable. Determining their respective pKa values is crucial for predicting the compound's charge state, solubility, and receptor-binding potential at different physiological pH values.

-

Methodology:

-

Buffer Preparation: A series of buffers with precisely known pH values spanning the expected pKa ranges (e.g., pH 2 to 12) are prepared.

-

Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or DMSO). Small, identical aliquots of this stock solution are added to each buffer to create a series of test solutions with constant total compound concentration.

-

Spectral Measurement: The UV-Vis absorbance spectrum (e.g., from 200-400 nm) is recorded for each test solution.

-

Data Analysis: A wavelength is identified where the absorbance difference between the fully protonated and deprotonated forms is maximal. The absorbance at this wavelength is plotted against the pH of the buffers.

-

pKa Calculation: The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[6] For a molecule with multiple pKa's, multiple curves may be generated and analyzed.

-

Plausible Synthetic Pathway

A common and effective method for synthesizing N-substituted sulfonamides involves the reaction of a sulfonyl chloride with an amine.[7]

Caption: A plausible synthetic route to the target compound.

This two-step process involves an initial nucleophilic substitution followed by a reduction of the nitro groups to the desired diamine. Purification would typically be achieved via recrystallization or column chromatography.[7]

Conclusion

N-ethyl-3,4-diaminobenzenesulfonamide is a molecule with significant potential for applications in medicinal chemistry and materials science, owing to its combination of aromatic diamine and sulfonamide functionalities. This guide provides a robust framework for its characterization. While predictive data based on its parent structure offers a valuable starting point, the emphasis is placed on the rigorous, empirical determination of its properties through the detailed protocols provided. Adherence to these methodologies will ensure the generation of high-quality, reliable data, thereby enabling confident application of this compound in further research and development endeavors.

References

-

SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (n.d.). Defense Technical Information Center. [Link]

-

Ghasemi, J., & Niazi, A. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society, 21(7), 1169-1176. [Link]

-

ResearchGate. (n.d.). Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. [Link]

-

Abdel-Ghani, N. T., Shoukry, A. F., & El-Nashar, R. M. (2000). Potentiometric and Atomic Absorption Spectrometric Determination of Sulfonamides in Pharmaceutical Preparations. Microchemical Journal, 65(3), 259-267. [Link]

-

Subirats, X., et al. (2007). Development of Methods for the Determination of pKa Values. Separations, 4(2), 112-123. [Link]

-

Ghalami-Choobar, B., Ghiami-Shomami, A., & Nikparsa, P. (2008). THEORETICAL CALCULATION OF pKb VALUES FOR ANILINES AND SULFONAMIDE DRUGS IN AQUEOUS SOLUTION. Journal of Theoretical and Computational Chemistry, 07(03), 505-514. [Link]

-

Hanaee, J., et al. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 13(2), 37-45. [Link]

-

Pobudkowska, A., & Wsól, A. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 54(1), 1-12. [Link]

-

Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 903-906. [Link]

-

Desrosiers, J.-N., et al. (2004). PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES. Organic Syntheses, 80, 229. [Link]

-

Martínez, F., & Gómez, A. (2002). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Vitae, 9(1), 29-38. [Link]

-

Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]

-

ResearchGate. (2015). (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination. [Link]

-

PubChem. (n.d.). 3,4-Diaminobenzenesulfonamide. [Link]

-

Bradford Scholars. (n.d.). Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water. [Link]

-

Pharmaffiliates. (n.d.). N,N-Diethyl 4-aminobenzenesulfonamide. [Link]

-

Journal of Chemical & Engineering Data. (2007). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. [Link]

-

Gowda, B. T., et al. (2001). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2. Zeitschrift für Naturforschung A, 56(11), 967-972. [Link]

-

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-X-Ray%2C-Javed-Usman/d060f065355655a6d36e2f1d916525974441551a]([Link]

-

CD Formulation. (n.d.). N-Ethyl-3-methylbenzenesulfonamide. [Link]

-

PrepChem.com. (n.d.). Synthesis of N-(3-acetylphenyl)-N-ethyl-4-methylbenzenesulfonamide. [Link]

Sources

- 1. 3,4-Diaminobenzenesulfonamide | C6H9N3O2S | CID 2735927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. znaturforsch.com [znaturforsch.com]

- 3. polimery.umw.edu.pl [polimery.umw.edu.pl]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. scielo.br [scielo.br]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

3,4-diamino-N-ethylbenzene-1-sulfonamide molecular weight and formula

An In-depth Technical Guide to 3,4-diamino-N-ethylbenzene-1-sulfonamide: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document details its chemical properties, including molecular weight and formula, and outlines a robust, proposed synthetic pathway. Furthermore, it explores the compound's significant potential in the field of medicinal chemistry, particularly as a precursor for the synthesis of benzimidazole-based therapeutic agents. This guide is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Core Compound Identification and Properties

This compound is an aromatic organic compound characterized by a benzene ring substituted with two adjacent amine groups (an o-phenylenediamine moiety) and an N-ethylsulfonamide group. This unique arrangement of functional groups makes it a valuable building block in organic synthesis.

Molecular Formula and Weight

-

Molecular Formula: C₈H₁₃N₃O₂S

-

Molecular Weight: 215.27 g/mol

Chemical Structure and Identifiers

-

IUPAC Name: 3,4-diamino-N-ethylbenzenesulfonamide

-

CAS Number: 125106-43-6

-

Canonical SMILES: CCNCS(=O)(=O)c1ccc(c(c1)N)N

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its properties can be estimated based on its structure and data from analogous compounds. A summary of key computed and expected properties is presented in Table 1.

| Property | Value / Expected Value | Source / Basis |

| Molecular Weight | 215.27 g/mol | Calculated |

| Molecular Formula | C₈H₁₃N₃O₂S | - |

| Appearance | Expected to be a solid (powder or crystalline) | Analogy to similar aromatic diamines |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Analogy to similar sulfonamides |

| Topological Polar Surface Area (TPSA) | 98.21 Ų | Computed[1] |

| Hydrogen Bond Donors | 3 | Computed[1] |

| Hydrogen Bond Acceptors | 4 | Computed[1] |

| LogP | -0.2409 | Computed[1] |

Proposed Synthesis Protocol

Overall Synthetic Workflow

The proposed pathway involves four key transformations:

-

Chlorosulfonation of the starting material.

-

Sulfonamide formation via reaction with ethylamine.

-

Nucleophilic Aromatic Substitution to introduce an amino group.

-

Reduction of the nitro groups to yield the final diamine product.

Diagram of Proposed Synthesis Workflow

Sources

solubility of 3,4-diamino-N-ethylbenzene-1-sulfonamide in organic solvents

An In-Depth Technical Guide to the Solubility of 3,4-diamino-N-ethylbenzene-1-sulfonamide in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of this compound in various organic solvents. While specific experimental data for this compound is not extensively published, this paper establishes a robust framework for its characterization. By synthesizing established knowledge on sulfonamide solubility with best-practice experimental protocols, this guide serves as an essential resource for researchers, scientists, and professionals in drug development. The document outlines the theoretical underpinnings of solubility, provides detailed experimental procedures, and discusses the expected solubility behavior of the target molecule in different solvent classes based on fundamental physicochemical principles.

Introduction: The Significance of this compound

This compound is an aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry and materials science. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anti-viral drugs.[1] The solubility of such compounds is a critical physicochemical parameter that influences their bioavailability, formulation, and efficacy. In the context of materials science, understanding solubility is crucial for process development, purification, and the formation of novel polymers.[2]

The structure of this compound, featuring two amino groups and an N-ethyl substituent on the sulfonamide moiety, presents a unique combination of polar and non-polar characteristics that dictate its interaction with various solvents. This guide will explore how these structural features are expected to influence its solubility profile.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which qualitatively describes the interplay of intermolecular forces between the solute and the solvent.[3] For sulfonamides, several key factors come into play:

-

Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. The sulfonamide group (-SO₂NH-) is polar and capable of acting as both a hydrogen bond donor and acceptor. The aromatic ring and the N-ethyl group contribute to the molecule's non-polar character. Therefore, the overall solubility will be a balance of these competing features.

-

Hydrogen Bonding: The ability of a solvent to form hydrogen bonds with the amino and sulfonamide groups of this compound is crucial. Solvents that are strong hydrogen bond donors and/or acceptors are expected to be more effective at solvating this molecule.

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This relationship is typically non-linear and can be described by thermodynamic principles.[4]

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute must be overcome by the energy released upon solvation. A higher crystal lattice energy will generally lead to lower solubility.

The Extended Hildebrand Solubility Approach (EHSA) is a more quantitative method that can be used to predict and analyze the solubility of sulfonamides in solvent mixtures.[5] This approach considers the cohesive energy densities of the solute and solvent to estimate the enthalpy of mixing.

Predicted Solubility Profile of this compound

Based on the general behavior of sulfonamides documented in the literature, we can predict the solubility trends for this compound in various classes of organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar Solvents | Methanol, Ethanol, Isopropanol | High to Moderate | These solvents are strong hydrogen bond donors and acceptors, effectively solvating the polar functional groups of the sulfonamide. Solubility is expected to be highest in methanol and decrease with increasing alkyl chain length due to a decrease in polarity.[6][7] |

| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are polar and can act as hydrogen bond acceptors, leading to favorable interactions with the solute.[8] |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | Ketones are polar aprotic solvents that can accept hydrogen bonds, suggesting moderate solubility. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Ethers are less polar than ketones and alcohols, leading to lower expected solubility. THF may show slightly better solubility due to its cyclic structure and higher polarity compared to diethyl ether. |

| Non-polar Solvents | Hexane, Toluene | Very Low | The significant polarity of the sulfonamide and amino groups will lead to poor solvation in non-polar solvents.[9] |

Experimental Determination of Solubility: A Validated Protocol

The following protocol describes the widely accepted isothermal shake-flask method for determining the equilibrium solubility of a solid compound in a given solvent.[10][11]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed glass tubes

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

Figure 1: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

For more complete separation, centrifuge the vials at the experimental temperature.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining microscopic solid particles.

-

Dilute the filtered sample to a suitable concentration for analysis with the same solvent.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[7]

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the solute in the diluted sample.

-

Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 2: Template for Reporting Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Isopropanol | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Tetrahydrofuran | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

| Repeat for other temperatures as needed |

Safety Considerations

As a precautionary measure, it is important to handle this compound and all organic solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][13] Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the . By combining theoretical principles with a detailed, validated experimental protocol, researchers are equipped to generate high-quality, reliable solubility data. This information is invaluable for a wide range of applications, from drug formulation and development to the synthesis and purification of novel materials. The predicted solubility trends, based on the behavior of related sulfonamides, offer a solid starting point for solvent selection and process optimization.

References

-

Mauger, J. W., et al. "Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature." Journal of Pharmaceutical Sciences, vol. 61, no. 1, 1972, pp. 94-97. [Link]

-

Paruta, A. N. "Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature." Journal of Pharmaceutical Sciences, vol. 61, no. 1, 1972, pp. 94-97. [Link]

-

Mauger, J. W., et al. "Solubility of Various Sulfonamides in N-Alkanols II. Thermodynamic Parameters." Journal of Pharmaceutical Sciences, vol. 61, no. 1, 1972, pp. 98-101. [Link]

-

Ribeiro, A. C. F., et al. "Physics-Based Solubility Prediction for Organic Molecules." Journal of Chemical Information and Modeling, vol. 62, no. 15, 2022, pp. 3585-3615. [Link]

-

University of California, Los Angeles. "Experiment: Solubility of Organic & Inorganic Compounds." UCLA Chemistry and Biochemistry. [Link]

-

LibreTexts Chemistry. "8: Identification of Unknowns (Experiment)." Chemistry LibreTexts. [Link]

-

Pavia, D. L., et al. "EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS." Introduction to Organic Laboratory Techniques: A Small Scale Approach. [Link]

-

Delgado, D. R., et al. "Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures." Revista Colombiana de Química, vol. 45, no. 1, 2016, pp. 34-43. [Link]

-

Delgado, D. R., and F. Martínez. "Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling." Molecules, vol. 27, no. 17, 2022, p. 5641. [Link]

-

Dritech Chemicals. "Safety data sheet." Dritech Chemicals. [Link]

-

Bustamante, P., et al. "Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents." Journal of the Brazilian Chemical Society, vol. 11, no. 2, 2000, pp. 154-161. [Link]

-

National Center for Biotechnology Information. "3,4-Diaminobenzenesulfonamide." PubChem Compound Database. [Link]

-

Rebeck, N. T., and D. M. Knauss. "Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution." Macromolecules, vol. 44, no. 17, 2011, pp. 6703-6712. [Link]

-

da Silva, R. C., et al. "Thermodynamic study of the solubility of some sulfonamides in cyclohexane." Journal of the Brazilian Chemical Society, vol. 13, no. 5, 2002, pp. 635-640. [Link]

-

ResearchGate. "Solubility of Aromatic Polyethers." ResearchGate. [Link]

-

Paruta, A. N. "(1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S." Solubility Data Series, vol. 34, 1988, pp. 1-10. [Link]

-

Li, Y., et al. "Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K." Journal of Chemical & Engineering Data, vol. 54, no. 5, 2009, pp. 1615-1617. [Link]

-

ResearchGate. "Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide." ResearchGate. [Link]

-

Melis, B., et al. "The Shapes of Sulfonamides: A Rotational Spectroscopy Study." Molecules, vol. 27, no. 9, 2022, p. 2820. [Link]

-

Kiani, M., et al. "Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model." Physical Chemistry Research, vol. 12, no. 3, 2024, pp. 567-578. [Link]

-

Paruta, A. N., and R. Piekos. "4-AMINOBENZENESULFONAMIDES. Part I. Non-cyclic Substituents." Solubility Data Series, vol. 34, 1988. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.ws [chem.ws]

- 4. tandfonline.com [tandfonline.com]

- 5. redalyc.org [redalyc.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lifechemicals.com [lifechemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

The Architecture of Healing: A Technical Guide to Diamino Sulfonamide Compounds

For Researchers, Scientists, and Drug Development Professionals

Foreword

The sulfonamide scaffold, a cornerstone of medicinal chemistry, continues to be a source of profound therapeutic innovation. Within this venerable class of compounds, diamino sulfonamides represent a particularly versatile and potent subclass, demonstrating a remarkable breadth of biological activity. This guide serves as an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of diamino sulfonamide compounds. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this critical area of pharmaceutical science, moving beyond a simple recitation of facts to an integrated analysis of the principles that govern the efficacy of these molecules. We will delve into the causal relationships behind experimental choices, the self-validating nature of robust protocols, and the authoritative science that underpins the ongoing development of novel diamino sulfonamide-based therapeutics.

The Synthetic Foundation: Crafting the Diamino Sulfonamide Core

The therapeutic potential of any compound is inextricably linked to its synthesis. The construction of the diamino sulfonamide core can be approached through several strategic pathways, each with its own advantages and considerations. A prevalent and effective method involves the reaction of a sulfonyl chloride with a diamine.[1][2]

A general representation of this synthetic approach is the reaction of a suitable sulfonyl chloride with a diamine, often in the presence of a base to neutralize the hydrogen chloride byproduct.[1][2] A more specific example involves the synthesis of novel disulfonamide derivatives from substituted diamino pyridines.[1][2] In this procedure, new diamines containing a pyridine ring are first synthesized and then reacted with sulfonyl chlorides to yield the corresponding disulfonamides.[1][2]

Key Synthetic Methodologies

While the reaction of sulfonyl chlorides with amines is a foundational method, other strategies have been developed to access sulfonamides. These include:

-

Direct Synthesis from Sulfonic Acids: Although less common, methods exist to convert sulfonic acids directly to sulfonamides, for instance, by using an activating agent like triphenylphosphine ditriflate.[1][2]

-

From Sulfonylbenzotriazoles: An efficient synthesis involves the reaction of sulfonylbenzotriazoles with various amines.[1][2]

-

Oxidation of Thiols: Heteroaryl sulfonamides can be prepared via the oxidation of thiols to sulfonyl chlorides or fluorides, which are then reacted with amines.[1][2]

The choice of synthetic route is often dictated by the desired substitution pattern on the aromatic rings and the nature of the diamine linker.

Experimental Protocol: Synthesis of a Diaminopyridine-Derived Disulfonamide

This protocol outlines a general procedure for the synthesis of a disulfonamide from a diamino pyridine derivative, based on established methodologies.[1]

Step 1: Synthesis of the Diaminopyridine Intermediate

-

To a stirred solution of the corresponding dinitro precursor in ethanol, add hydrazine hydrate dropwise over 1.5 hours while maintaining the temperature at approximately 50°C.

-

Reflux the reaction mixture for 2 hours.

-

Filter the hot solution.

-

Allow the filtrate to cool, which will result in the crystallization of the diamine product.

-

Recrystallize the crude product from ethanol and dry under vacuum.

Step 2: Synthesis of the Disulfonamide

-

Dissolve the synthesized diaminopyridine in a suitable solvent (e.g., pyridine).

-

Cool the solution in an ice bath.

-

Add the desired sulfonyl chloride dropwise to the cooled solution with stirring.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 24 hours).

-

Pour the reaction mixture into ice water to precipitate the disulfonamide product.

-

Collect the precipitate by filtration, wash with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water).

Characterization: The synthesized compounds should be characterized using techniques such as FT-IR, ¹H NMR, and mass spectrometry to confirm their structure and purity.[1]

Caption: General workflow for the synthesis of a diaminopyridine-derived disulfonamide.

The Spectrum of Activity: Therapeutic Applications of Diamino Sulfonamides

Diamino sulfonamide compounds have demonstrated a remarkable range of biological activities, making them a fertile ground for drug discovery. Their versatility stems from the ability to modify the core structure to target a variety of biological macromolecules.

Antimicrobial Agents: A Legacy of Fighting Infection

The history of sulfonamides is deeply rooted in their antibacterial properties.[1][3][4][5] They act as competitive inhibitors of dihydropteroate synthase, an essential enzyme in the bacterial synthesis of folic acid.[5][6] This mechanism provides a selective toxicity against bacteria that cannot utilize exogenous folate.

Recent research continues to explore novel sulfonamide derivatives for their antimicrobial potential, including activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[3][7][8][9] For instance, newly synthesized sulfonamide derivatives have shown promising activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[7][10] The antimicrobial activity of aromatic disulfonamides has been observed to decrease as the length of the carbon chain in the linker increases.[6]

Carbonic Anhydrase Inhibition: A Key to Diverse Therapies

A significant area of research for sulfonamides is their potent inhibition of carbonic anhydrases (CAs).[11][12][13] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[11][12] Their inhibition has therapeutic implications in a wide range of conditions.

-

Anticancer Activity: Certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor survival and metastasis.[11][14] Selective inhibition of these isoforms is a promising strategy for cancer therapy.[14] Novel benzenesulfonamide derivatives have been designed as hCA IX inhibitors, with some compounds showing potent anticancer activity, particularly under hypoxic conditions.[14] The coordination of sulfonamides with metal ions can also enhance their cytotoxic properties and introduce new mechanisms of action against cancer cells.[15]

-

Glaucoma Treatment: Inhibition of CA II in the ciliary body of the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure in patients with glaucoma.[11][16]

-

Diuretics and Other Applications: The diuretic effect of some sulfonamides is also mediated by CA inhibition in the kidneys.[16] Furthermore, CA inhibitors are used in the management of epilepsy, altitude sickness, and idiopathic intracranial hypertension.[11][16]

The structure-activity relationship for CA inhibition is well-defined, with the primary sulfonamide group acting as a zinc-binding group within the enzyme's active site.[14][17]

Caption: Simplified mechanism of carbonic anhydrase inhibition by sulfonamides.

Emerging Therapeutic Frontiers

The therapeutic landscape for diamino sulfonamides continues to expand into new and exciting areas:

-

Antidiabetic Agents: Novel sulfonamide derivatives have been designed and synthesized as multi-target antidiabetic agents, demonstrating inhibitory activity against α-glucosidase and α-amylase, as well as promoting glucose uptake.[18]

-

Anti-inflammatory and Analgesic Agents: The sulfonamide moiety is present in several anti-inflammatory drugs, and research continues to explore new derivatives with analgesic and anti-inflammatory properties.[1][2][19]

-

Antiviral Activity: Sulfonamides have been investigated for their antiviral properties, including as inhibitors of HIV protease.[1][2][20]

Structure-Activity Relationships: Designing for Potency and Selectivity

The biological activity of diamino sulfonamide compounds is highly dependent on their molecular structure. Understanding the structure-activity relationship (SAR) is crucial for the design of more potent and selective therapeutic agents.

Key structural features that influence activity include:

-

The Sulfonamide Group: The primary sulfonamide group (-SO₂NH₂) is often essential for activity, particularly in carbonic anhydrase inhibitors where it coordinates with the zinc ion in the active site.[14]

-

Aromatic/Heterocyclic Rings: The nature and substitution pattern of the aromatic or heterocyclic rings attached to the sulfonamide group significantly impact binding affinity and selectivity. For instance, in CA inhibitors, different heterocyclic sulfonamides exhibit varying potencies.[12][17]

-

The Diamine Linker: In disulfonamides, the length and flexibility of the diamine linker can influence how the molecule interacts with its target.[6]

-

Substituents: The addition of various functional groups to the aromatic rings can modulate physicochemical properties such as lipophilicity and solubility, which in turn affect pharmacokinetic and pharmacodynamic profiles.

Computational studies, such as molecular docking, are invaluable tools for elucidating the binding modes of sulfonamide derivatives with their target proteins and guiding the design of new compounds with improved activity.

Future Directions and Conclusion

The field of diamino sulfonamide research is vibrant and continues to yield compounds with significant therapeutic potential. Future research will likely focus on:

-

Improving Isoform Selectivity: For targets such as carbonic anhydrases, designing inhibitors with high selectivity for specific isoforms is critical to minimizing off-target effects. The "tail approach" in inhibitor design is a promising strategy to achieve this.[21]

-

Combating Drug Resistance: The development of novel sulfonamides with activity against drug-resistant strains of bacteria and other pathogens remains a high priority.

-

Multi-target Drug Design: The creation of hybrid molecules that can modulate multiple targets simultaneously offers a promising approach for treating complex diseases like cancer and diabetes.[18]

References

-

Behmadi, H., Saadati, S. M., Roshani, M., & Ghaemy, M. (n.d.). Synthesis of new disulfonamides from different substituted diamino pyridines. SciELO. Retrieved from [Link]

-

El-Sayed, N. F., Kassab, A. E., El-Naggar, M. A., El-Sayed, M. S., & El-Hashash, M. A. (2023). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances, 13(49), 34633–34651. Retrieved from [Link]

-

Wichard, J. D., Neumann, J., & Bilitewski, U. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Molecules, 28(23), 7793. Retrieved from [Link]

-

Kowalski, K., & Stanicka, M. (2024). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. International Journal of Molecular Sciences, 25(5), 2909. Retrieved from [Link]

-

Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2024). Synthesis, biological and antioxidant activity of new diamides derived from sulfonamide drug and local anesthesia. ResearchGate. Retrieved from [Link]

-

Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352–358. Retrieved from [Link]

-

Zafar, W., Sumrra, S. H., & Chohan, Z. H. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. ResearchGate. Retrieved from [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & Mohamed, H. A. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 74(3), 819–831. Retrieved from [Link]

-

Ceruso, M., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3183. Retrieved from [Link]

-

Shablykina, O. V., Korniienko, Y. E., Dyakonenko, V. V., Shablykina, O. V., & Brovarets, V. S. (2019). Synthesis and anticancer activity of new substituted imidazolidinone sulfonamides. Current Chemistry Letters, 8(4), 199-210. Retrieved from [Link]

-

Rauf, A., Shah, S. Z. A., Uddin, G., Al-Awthan, Y. S., & Wadood, A. (2020). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 5(46), 30048–30059. Retrieved from [Link]

-

El-Metwaly, A. M., El-Sayed, M. A. A., & El-Gazzar, M. G. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16790. Retrieved from [Link]

-

Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. Retrieved from [Link]

-

Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Future Journal of Pharmaceutical Sciences, 7(1), 1-13. Retrieved from [Link]

-

De Vita, D., Angeli, A., & Di Sotto, A. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7422–7444. Retrieved from [Link]

-

Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. (2023). PEXACY International Journal of Pharmaceutical Science. Retrieved from [Link]

-

Pop, R. F., & Ștefănescu, R. E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 30(6), 1332. Retrieved from [Link]

-

Khan, S. A., & Yusuf, M. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 153. Retrieved from [Link]

-

Bendiner, E. (2024). Sulfonamides: The first synthetic antibacterial agents. Hektoen International. Retrieved from [Link]

-

Seydel, J. K., & Wempe, E. (1971). Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry, 14(8), 708–715. Retrieved from [Link]

-

Kumar, R., Sharma, A., & Kumar, A. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Molecules, 26(14), 4349. Retrieved from [Link]

-

Chemical compound holds promise as cancer treatment with fewer side effects. (2016). ecancernews. Retrieved from [Link]

-

Genç, Y., Ozkanca, R., & Bekdemir, Y. (2009). Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 969-974. Retrieved from [Link]

-

The Pharmacist Academy. (2023, September 25). Carbonic Anhydrase Inhibitors - All you need to know [Video]. YouTube. Retrieved from [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Cureus. Retrieved from [Link]

-

El-Gaby, M. S. A., Atalla, A. A., & Gaber, H. M. (2015). Design And Synthesis Of Some Novel Sulfonamide Derivatives As Potential Antimicrobial Agents. International Journal of Advanced Research, 3(11), 1056-1067. Retrieved from [Link]

-

Behmadi, H., Saadati, S. M., Roshani, M., & Ghaemy, M. (n.d.). Synthesis of new disulfonamides from different substituted diamino pyridines. SciELO. Retrieved from [Link]

-

Al-Masoudi, N. A. L., Al-Salihi, N. J., & Al-Amiery, A. A. (2016). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules, 21(1), 75. Retrieved from [Link]

-

Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Retrieved from [Link]

-

Yang, Y., Wang, Z., & Li, Y. (2023). Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. Molecules, 28(3), 1435. Retrieved from [Link]

-

Synthesis of sulfonamides by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Process for synthesis of 4-4'-diamino-diphenyl-sulfone. (n.d.). Google Patents.

Sources

- 1. scielo.br [scielo.br]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hekint.org [hekint.org]

- 6. tandfonline.com [tandfonline.com]

- 7. SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design And Synthesis Of Some Novel Sulfonamide Derivatives As Potential Antimicrobial Agents [journalijar.com]

- 9. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. impactfactor.org [impactfactor.org]

- 11. Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. openaccesspub.org [openaccesspub.org]

- 20. ijpsonline.com [ijpsonline.com]

- 21. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

From Dyes to Drugs: The Enduring Legacy of Benzenesulfonamides

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The story of benzenesulfonamide derivatives is a testament to scientific serendipity and systematic investigation. From their humble origins in the German dye industry to their current status as a cornerstone of modern medicine, these compounds have revolutionized the treatment of infectious diseases and paved the way for the development of diverse therapeutic agents. This in-depth guide explores the pivotal moments in the discovery and history of benzenesulfonamides, delves into their mechanisms of action, and provides insights into their synthesis and broad-ranging applications.

The Dawn of the Antibacterial Era: A Splash of Red

The journey begins in the early 20th century at the laboratories of Bayer AG in Germany.[1][2] In an era where bacterial infections were a leading cause of death, scientists were exploring the potential of coal-tar dyes to selectively target and attack harmful microorganisms within the body.[1] In 1932, a research team led by Gerhard Domagk, which included chemists Josef Klarer and Fritz Mietzsch, synthesized a red azo dye named Prontosil rubrum.[3][4]

Domagk's meticulous testing revealed that Prontosil was remarkably effective in protecting mice from lethal streptococcal infections.[3][5] This discovery was a watershed moment, marking the advent of the first broadly effective systemic antibacterial drugs.[1][6] The success of Prontosil was not confined to the laboratory; it was soon used to treat severe bacterial infections in humans, including a dramatic case where Domagk's own daughter was saved from a life-threatening streptococcal infection.[3][6][7] For his groundbreaking work, Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[6][8]

A pivotal breakthrough came in 1935 when researchers at the Pasteur Institute in Paris discovered that Prontosil itself was not the active agent.[4][9] Instead, it acted as a prodrug, being metabolized in the body to a simpler, colorless compound: para-aminobenzenesulfonamide, or sulfanilamide.[4][9] This revelation was significant because sulfanilamide had been first synthesized in 1906 and its patent had expired, making it widely and inexpensively available.[1]

Mechanism of Action: A Competitive Inhibition

The antibacterial power of sulfonamides lies in their clever deception of bacterial enzymes. Bacteria, unlike humans, cannot absorb folic acid from their environment and must synthesize it themselves.[10][11][12] Folic acid is a crucial vitamin necessary for the production of DNA, RNA, and proteins, and therefore essential for bacterial growth and multiplication.[10][11]